N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzene ring substituted with 2,4-dimethoxy groups and a sulfonamide moiety linked to a (1-ethylpyrrolidin-2-yl)methyl side chain. The compound’s design leverages the pyrrolidine scaffold for enhanced blood-brain barrier penetration and receptor affinity, while the dimethoxy groups may influence solubility and binding specificity .
Properties
CAS No. |
88301-63-7 |
|---|---|
Molecular Formula |
C15H24N2O4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-4-17-9-5-6-12(17)11-16-22(18,19)15-8-7-13(20-2)10-14(15)21-3/h7-8,10,12,16H,4-6,9,11H2,1-3H3 |
InChI Key |
ZHCRXYZIOMZVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Opioid Receptor Modulation
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide has been studied for its interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). Research indicates that compounds similar to this sulfonamide exhibit high affinity for KORs, which are implicated in pain modulation and mood regulation. For instance, a related compound demonstrated significant analgesic effects in animal models through KOR antagonism .
Cholinesterase Inhibition
Recent studies have highlighted the potential of this compound as a selective inhibitor of butyrylcholinesterase (BChE). BChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. A series of derivatives were synthesized and tested for their inhibitory activity against BChE, showing promising results that suggest this compound could be developed as a therapeutic agent targeting cognitive decline .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in vitro. In a study examining various sulfonamides, it was found that modifications on the pyrrolidine ring enhanced the anti-inflammatory activity against cyclooxygenase enzymes (COX). The molecular docking studies indicated favorable binding interactions with COX enzymes, suggesting that this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID) .
Case Study 1: Opioid Receptor Research
In a pharmacological characterization study, a related compound demonstrated an ability to significantly block KOR-induced analgesia in rat models. This study revealed insights into the structure-activity relationship (SAR) of pyrrolidine derivatives and their efficacy as pain management agents .
Case Study 2: Cognitive Enhancement
A recent investigation into BChE inhibitors included this compound among other synthesized compounds. Results showed that certain derivatives exhibited improved selectivity and potency against BChE compared to established inhibitors. This suggests that further development could lead to effective treatments for Alzheimer's disease .
Table 1: Summary of Pharmacological Activities
Table 2: Structure Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Key Observations :
- The target compound’s sulfonamide group distinguishes it from amisulpride and levosulpiride, which are benzamides .
- Compared to 4-amino analogs , the 2,4-dimethoxy substituents may enhance lipophilicity and alter receptor binding kinetics.
Pharmacological Activity
Table 2: Receptor Affinity and Therapeutic Indications
Key Observations :
- Unlike ASP-azo-ASA, which targets the colon , the target compound’s pyrrolidine moiety suggests CNS applicability.
Toxicity and Clinical Potential
- Amisulpride exhibits dose-dependent QT prolongation and hyperprolactinemia , whereas the target compound’s dimethoxy groups may lower cardiac toxicity risks.
Biological Activity
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide, also known by its CAS number 88301-63-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N2O4S. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects. The presence of the ethylpyrrolidine moiety is thought to enhance its interaction with biological targets.
Dopamine Transporter Interaction
The compound's structural features suggest it may interact with neurotransmitter systems, particularly the dopamine transporter (DAT). Structure-activity relationship studies have demonstrated that modifications in related compounds can significantly affect their binding affinity to DAT and serotonin transporters (SERT) . This indicates that this compound could be explored for potential applications in treating disorders related to dopamine dysregulation, such as addiction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the introduction of specific functional groups can enhance biological activity. For instance, the presence of methoxy groups in the benzene ring has been associated with increased lipophilicity and improved binding interactions with target proteins . The ethylpyrrolidine moiety may also contribute to favorable pharmacokinetic properties.
| Feature | Description |
|---|---|
| Molecular Formula | C15H24N2O4S |
| CAS Number | 88301-63-7 |
| Potential Activities | Antitumor, DAT/SERT interaction |
| Structural Characteristics | Sulfonamide group, methoxy groups |
Study on Related Compounds
A relevant study examined the effects of structurally similar compounds on dopamine reuptake inhibition. The findings suggested that modifications leading to increased electron-withdrawing characteristics enhanced binding affinity to DAT . This insight could guide further research into this compound as a candidate for treating neurological disorders.
In Vivo Studies
While direct in vivo studies on this compound are scarce, related compounds have shown promising results in preclinical trials for their antitumor efficacy and neuropharmacological effects. These studies underscore the importance of continuing research into this compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
